molecular formula C9H10O B3050092 2-Propenylphenol CAS No. 23619-59-2

2-Propenylphenol

Cat. No.: B3050092
CAS No.: 23619-59-2
M. Wt: 134.17 g/mol
InChI Key: WHGXZPQWZJUGEP-GORDUTHDSA-N
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Description

2-Propenylphenol, also known as allylphenol, is an organic compound characterized by a propenyl group bonded to a phenol ring. This compound is part of the phenylpropanoid family and has the molecular formula C9H10O. It is a colorless to pale yellow liquid with a distinct aromatic odor. This compound is found naturally in various essential oils and is used in the synthesis of numerous chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propenylphenol can be synthesized through several methods. One common synthetic route involves the reaction of phenol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic dehydrogenation of allylbenzene. This process involves passing allylbenzene over a catalyst, such as copper or chromium oxide, at elevated temperatures. The resulting this compound is then separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions: 2-Propenylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or epoxides.

    Reduction: Hydrogenation of this compound can yield 2-propylphenol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted phenols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones, epoxides.

    Reduction: 2-Propylphenol.

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.

Scientific Research Applications

2-Propenylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and resins.

    Biology: Studies have shown its antimicrobial properties, making it useful in developing antibacterial and antifungal agents.

    Medicine: Research is ongoing into its potential use as an antioxidant and anti-inflammatory agent.

    Industry: It is employed in the production of high-performance coatings, adhesives, and polymeric materials due to its ability to polymerize and form stable structures.

Mechanism of Action

The mechanism of action of 2-Propenylphenol involves its interaction with cellular components. It can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage. The compound’s ability to inhibit enzymes involved in inflammation pathways also contributes to its anti-inflammatory effects.

Comparison with Similar Compounds

    4-Propenylphenol (Chavicol): Similar structure but with the propenyl group in the para position.

    2-Propylphenol: The saturated analog of 2-Propenylphenol.

    Eugenol: Contains a methoxy group in addition to the propenyl group.

Uniqueness: this compound is unique due to its specific position of the propenyl group, which influences its reactivity and physical properties. Its ability to undergo polymerization and form stable materials makes it particularly valuable in industrial applications.

Properties

IUPAC Name

2-[(E)-prop-1-enyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-7,10H,1H3/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGXZPQWZJUGEP-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless viscous liquid; [Sigma-Aldrich MSDS]
Record name 2-Propenylphenol
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CAS No.

23619-59-2, 6380-21-8
Record name 2-(1-Propenyl)phenol, (E)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023619592
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Record name o-(prop-1-enyl)phenol
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Record name 2-(1-PROPENYL)PHENOL, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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